1-[(4-nitrophenyl)carbamoyl]piperidine-4-carboxylic acid
Overview
Description
1-[(4-Nitrophenyl)carbamoyl]piperidine-4-carboxylic acid is an organic compound with the molecular formula C13H15N3O5. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a nitrophenyl group and a carbamoyl group.
Preparation Methods
The synthesis of 1-[(4-nitrophenyl)carbamoyl]piperidine-4-carboxylic acid typically involves the following steps:
Carbamoylation: The addition of a carbamoyl group to the nitrophenyl compound.
Piperidine Ring Formation: The formation of the piperidine ring through cyclization reactions.
Industrial production methods may involve optimizing these steps to increase yield and purity. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for efficient synthesis .
Chemical Reactions Analysis
1-[(4-Nitrophenyl)carbamoyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines .
Scientific Research Applications
1-[(4-Nitrophenyl)carbamoyl]piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in creating advanced materials with specific properties.
Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 1-[(4-nitrophenyl)carbamoyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to various biological effects. The piperidine ring provides structural stability and influences the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar compounds to 1-[(4-nitrophenyl)carbamoyl]piperidine-4-carboxylic acid include:
1-(3-carbamoyl-4-nitrophenyl)piperidine-4-carboxylic acid: This compound has a similar structure but with different positioning of the carbamoyl group.
Pyrrolidine derivatives: These compounds have a five-membered ring instead of a six-membered piperidine ring and exhibit different biological activities.
Properties
IUPAC Name |
1-[(4-nitrophenyl)carbamoyl]piperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5/c17-12(18)9-5-7-15(8-6-9)13(19)14-10-1-3-11(4-2-10)16(20)21/h1-4,9H,5-8H2,(H,14,19)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWBVPNJYFXPIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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